molecular formula C20H38O10 B605148 Acid-PEG6-t-butyl ester CAS No. 2093153-84-3

Acid-PEG6-t-butyl ester

Cat. No.: B605148
CAS No.: 2093153-84-3
M. Wt: 438.51
InChI Key: HHEKCKLYBRNNLN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Acid-PEG6-t-butyl ester is the primary amine groups present in various biological molecules . These amine groups play a crucial role in numerous biological processes, including protein synthesis and function, signal transduction, and cellular metabolism.

Mode of Action

This compound interacts with its targets through a chemical reaction. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its targets and exert its effects.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to changes in the structure and function of the target molecules, potentially influencing various cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might vary depending on the acidity of its environment.

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of Acid-PEG6-t-butyl ester can react with primary amine groups in the presence of activators to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved.

Cellular Effects

Peg derivatives are generally known to influence cell function by increasing solubility in aqueous media . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This can result in binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The ability of this compound to form stable amide bonds with primary amine groups suggests that it may interact with various enzymes or cofactors .

Transport and Distribution

The hydrophilic nature of PEG derivatives suggests that they may interact with various transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG6-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG6-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent in amide bond formation.

    DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.

    Acidic Conditions: Used for deprotection of the t-butyl group.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Acid-PEG4-t-butyl ester
  • Acid-PEG8-t-butyl ester
  • Acid-PEG12-t-butyl ester

Uniqueness

Acid-PEG6-t-butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between hydrophilicity and molecular flexibility. This makes it particularly suitable for applications requiring enhanced solubility and stability in aqueous environments .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEKCKLYBRNNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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